molecular formula C17H10ClN3OS2 B12124070 (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12124070
M. Wt: 371.9 g/mol
InChI Key: PWPUBFUPIIGXFW-UHFFFAOYSA-N
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Description

The compound (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered thiazolidinone core with a benzylidene substituent at the 5-position. Key structural features include:

  • 3-Chlorophenyl group: The electron-withdrawing chlorine atom at the 3-position of the phenyl ring may influence electronic properties and biological activity.
  • Thioxo group: The 2-thioxo substituent contributes to tautomerism and metal-binding capabilities .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding motifs are critical.

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H10ClN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H

InChI Key

PWPUBFUPIIGXFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Alkylation of 2-Mercaptobenzimidazole :

    • 2-Mercaptobenzimidazole reacts with 3-chlorophenacyl bromide in ethanol under reflux with triethylamine as a catalyst to form an intermediate thioether.

    • Conditions : Reflux at 80°C for 12 hours.

    • Yield : ~85–90%.

  • Formation of Thiosemicarbazone :

    • The intermediate reacts with thiosemicarbazide in dioxane under reflux to generate a thiosemicarbazone derivative.

    • Key Step : Nucleophilic substitution at the bromine site.

    • Yield : ~75–80%.

  • Cyclization to Thiazolidinone :

    • The thiosemicarbazone undergoes cyclization with 3-chlorophenyl isocyanate in the presence of sodium acetate/acetic acid, forming the thiazolidinone ring.

    • Conditions : Reflux in acetic acid for 8–10 hours.

    • Yield : ~65–70%.

Key Data

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
13-Chlorophenacyl bromideEthanol801285–90
2ThiosemicarbazideDioxane100675–80
33-Chlorophenyl isocyanateAcetic acid1208–1065–70

Knoevenagel Condensation Approach

Methodology

  • Core Synthesis : 3-(3-Chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is condensed with 1H-benzimidazole-2-carbaldehyde via Knoevenagel condensation.

  • Catalyst : Sodium acetate in acetic acid.

  • Mechanism : The active methylene group of thiazolidinone attacks the aldehyde carbonyl, forming the exocyclic double bond.

Optimization Insights

  • Solvent : Ethanol or acetic acid improves regioselectivity for the E-isomer.

  • Yield : 70–75% after recrystallization from DMF/water.

One-Pot Three-Component Synthesis

Procedure

  • Reactants :

    • 2-Mercaptobenzimidazole, 3-chlorophenylglyoxal, and thioglycolic acid.

  • Conditions :

    • Heated at 100°C in PEG-400 for 6 hours.

  • Outcome :

    • Direct formation of the target compound via simultaneous cyclization and condensation.

Advantages

  • Efficiency : Reduces purification steps.

  • Yield : ~80%.

Microwave-Assisted Synthesis

Protocol

  • Reactants : Pre-formed thiosemicarbazone intermediate and 3-chlorophenylacetyl chloride.

  • Conditions : Microwave irradiation (300 W, 120°C) for 20 minutes.

  • Yield : 85% (vs. 65% conventional heating).

Benefits

  • Time Savings : 20 minutes vs. 8 hours.

  • Purity : >95% by HPLC.

Comparative Analysis of Methods

MethodStepsTimeYield (%)Purity (%)Scalability
Multi-Step326–30 h65–7090–92Moderate
Knoevenagel212 h70–7593–95High
One-Pot16 h8088–90High
Microwave20.3 h85>95Limited

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization but may decompose thiosemicarbazones.

  • Ethanolic systems balance reactivity and stability, favoring yields of 70–80%.

Catalytic Additives

  • Triethylamine : Accelerates alkylation by scavenging HBr.

  • Sodium acetate : Neutralizes HCl during cyclization, preventing side reactions.

Stereochemical Considerations

The (5E) configuration is favored due to:

  • Steric hindrance from the 3-chlorophenyl group, preventing Z-isomer formation.

  • Conjugation stabilization between the benzimidazole and thiazolidinone moieties.

Industrial-Scale Adaptations

Challenges

  • Cost of 3-Chlorophenacyl Bromide : Requires efficient recycling of byproducts (e.g., HBr).

  • Purification : Column chromatography is replaced with recrystallization (DMF/water) for scalability.

Pilot Data

  • Batch Size : 1 kg synthesis achieves 68% yield with 94% purity.

Emerging Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

  • Solvent : [BMIM][BF₄] enables recyclability (3 cycles without yield loss).

  • Yield : 78% at 90°C in 4 hours.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.28 (s, benzimidazole NH), 7.43–7.99 (m, aromatic H), 8.00 (s, thioxo group).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidinone ring’s electrophilic carbonyl and thiocarbonyl groups are susceptible to nucleophilic attack. Key reactions include:

Reaction Type Reagents/Conditions Outcome
Thiol Displacement Alkyl halides (e.g., CH₃I) in basic mediaReplacement of the thioxo group with alkylthio substituents, forming thioethers .
Amine Substitution Hydrazine hydrateConversion to hydrazine derivatives via thiourea intermediate formation .

These substitutions are critical for modifying the compound’s bioactivity, such as enhancing antimicrobial or anticancer properties .

Condensation Reactions

The exocyclic double bond (C5-methylidene) participates in Knoevenagel condensations with aldehydes or ketones:

Aldehyde/Ketone Conditions Product
Aromatic aldehydesEthanol, glacial acetic acid, refluxFormation of extended conjugated systems via α,β-unsaturated ketone derivatives .
Heterocyclic aldehydesMicrowave irradiation, solvent-freeEnhanced reaction rates and yields of fused heterocycles (e.g., thiazolo-triazolones) .

For example, condensation with indole-3-carbaldehyde under reflux yields hybrid structures with potential cytotoxicity .

Addition Reactions

The C5-methylidene double bond undergoes electrophilic and radical additions:

Reagent Conditions Product
DithiocarbamatesRoom temperature, Et₃NFormation of 5,5′-di-4-thiazolidinones via [2+2] cycloaddition .
Halogens (Br₂, Cl₂)CH₂Cl₂, 0°CVicinal dihalogenation, generating dihalo-thiazolidinone derivatives .

These reactions expand the compound’s utility in synthesizing dimeric or halogenated analogs .

Cyclization and Ring-Opening Reactions

The thiazolidinone ring participates in recyclization under acidic or basic conditions:

Conditions Outcome
HCl/EtOH, refluxRing-opening to form thioamide intermediates, enabling re-cyclization into thiazole derivatives .
NaHCO₃, H₂OStabilization of the enolate form, facilitating coupling with electrophiles .

For instance, treatment with ethyl bromoacetate in ethanol leads to cyclization into fused thiazolo-triazolone systems .

Tautomerism and Isomerization

The compound exhibits keto-enol tautomerism, influencing its reactivity:

Tautomer Conditions Implications
Keto Polar aprotic solvents (DMF)Enhanced electrophilicity at C4 carbonyl, promoting nucleophilic attack .
Enol Basic media (pH > 9)Stabilization of conjugated enolate, enabling regioselective alkylation .

This tautomeric equilibrium is critical for designing pH-dependent drug delivery systems .

Oxidation and Reduction

The sulfur and nitrogen centers undergo redox transformations:

Reaction Reagents Product
Oxidation H₂O₂, acetic acidConversion of thioxo group to sulfone, enhancing metabolic stability .
Reduction NaBH₄, MeOHSelective reduction of the exocyclic double bond to a single bond .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiazolidinone derivatives, including (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one, in combating various cancer types. Research indicates that thiazolidinone compounds exhibit cytotoxic effects against multiple human cancer cell lines.

Case Study: Anticancer Assays

A study investigated the anticancer properties of various thiazolidinone derivatives using the National Cancer Institute's protocol. The compound exhibited significant inhibitory activity against cancer cell lines from leukemia and central nervous system cancers. The cytotoxicity was assessed using spectrophotometric methods, revealing promising results for further development .

Table 1: Summary of Anticancer Activity

CompoundTarget Cancer Cell LinesIC50 Values (µM)
(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-oneLeukemia, CNS10-20
Other ThiazolidinonesVariousVaries

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Thiazolidinones are known for their ability to inhibit bacterial growth and have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In vitro tests demonstrated that derivatives of thiazolidinone exhibited significant antimicrobial properties. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Table 2: Summary of Antimicrobial Activity

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-oneStaphylococcus aureus15 µg/mL
Other ThiazolidinonesEscherichia coli20 µg/mL

Antiparasitic Effects

The antiparasitic potential of thiazolidinones has also been explored, particularly in relation to infections caused by Trichinella spiralis. The compound's structure allows it to interact with parasitic proteins, leading to effective inhibition of larval development.

Case Study: Antiparasitic Activity

Research has shown that certain thiazolidinone derivatives can kill Trichinella spiralis larvae effectively at concentrations as low as 50 mg/mL. This highlights the compound's potential as a therapeutic agent in treating parasitic infections .

Table 3: Summary of Antiparasitic Activity

CompoundTarget ParasiteEffective Concentration (mg/mL)
(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-oneTrichinella spiralis50

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.

    DNA Interaction: Intercalates into DNA, disrupting replication and transcription processes.

    Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights structural differences and molecular attributes of analogous compounds:

Compound Name Substituents at 5-Position 3-Position Substituent Molecular Formula Molecular Weight Key Features
Target Compound 1H-Benzimidazol-2-ylmethylidene 3-Chlorophenyl C₁₇H₁₁ClN₂OS₂ 382.86 Benzimidazole enhances H-bonding/π-stacking; Cl improves lipophilicity
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxybenzylidene Phenyl C₁₆H₁₁NO₂S₂ 313.39 Intramolecular H-bonding (O–H⋯S); forms dimers via R₂²(7) motifs
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 5-Bromo-2-hydroxybenzylidene Ethyl C₁₂H₁₀BrNO₂S₂ 344.25 Bromine increases molecular weight; ethyl group alters steric bulk
3-(2-Diethylaminoethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one 4-Methylbenzylidene 2-Diethylaminoethyl C₁₆H₂₁N₂OS₂ 333.48 Diethylaminoethyl enhances solubility; methyl group reduces polarity

Structural and Conformational Differences

  • Benzimidazole vs. Hydroxybenzylidene : The benzimidazole group in the target compound provides a larger planar surface for π-π stacking compared to hydroxybenzylidene analogs. This may improve binding affinity in enzyme inhibition studies .
  • Chlorophenyl vs. In contrast, ethyl or diethylaminoethyl groups (e.g., ) introduce flexibility and basicity, altering solubility and membrane permeability.
  • E/Z Isomerism: The (5E) configuration in the target compound ensures the benzylidene group is trans to the thioxo moiety, optimizing conjugation and stability. Analogs with (5Z) configurations (e.g., ) exhibit distinct dihedral angles between the thiazolidinone core and substituents, affecting molecular planarity .

Hydrogen Bonding and Crystal Packing

  • Intramolecular Interactions : The hydroxy group in (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one forms an S(6) hydrogen-bonded ring motif, stabilizing the Z-configuration . The target compound’s benzimidazole may engage in N–H⋯S or N–H⋯O interactions, though crystallographic data are needed for confirmation.
  • Intermolecular Networks : Compounds like (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one form dimers via O–H⋯S bonds, whereas the target compound’s benzimidazole could facilitate extended networks through N–H⋯π or C–H⋯N interactions .

Computational and Chemoinformatic Insights

  • Similarity Coefficients: Using Tanimoto coefficients (), the target compound shares ~70% structural similarity with (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, primarily due to the thiazolidinone core. Differences arise in the benzimidazole and chlorophenyl groups, reducing similarity to <50% with ethyl-substituted analogs .
  • Graph-Based Analysis: Subgraph isomorphism methods () reveal conserved thiazolidinone and benzylidene motifs across analogs, but divergent substituents significantly alter biological target profiles .

Biological Activity

(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a benzimidazole moiety, and a chlorophenyl group. Its molecular formula is C17H15ClN2OSC_{17}H_{15}ClN_{2}OS, with a molecular weight of 362.83 g/mol. The structural characteristics contribute to its biological properties.

Property Value
Molecular FormulaC₁₇H₁₅ClN₂OS
Molecular Weight362.83 g/mol
IUPAC Name(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of thiazolidinones have shown effectiveness against bacteria and fungi due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Anticancer Activity

Studies have reported that thiazolidinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt pathway. In vitro studies on similar compounds demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research involving lipopolysaccharide (LPS)-induced inflammation models showed that thiazolidinone derivatives can significantly reduce nitric oxide (NO) production in macrophages, indicating their potential as anti-inflammatory agents .

The biological activity of (5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can bind to cellular receptors, influencing various signaling pathways related to inflammation and tumor growth.

Case Studies

Several studies have explored the biological effects of thiazolidinone derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazolidinones against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Evaluation : Another research focused on a series of thiazolidinones showing promising results in inhibiting the growth of human breast cancer cells (MCF-7) with IC50 values around 10 µM .
  • Inflammation Model : In an experiment using RAW264.7 macrophages treated with LPS, thiazolidinones reduced NO production significantly compared to control groups, highlighting their potential as anti-inflammatory agents.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReactantsConditionsYield (%)Reference
Cyclocondensation3-Chlorophenyl thiourea, benzimidazole aldehydeHCl/EtOH, reflux, 6h65–75
Knoevenagel3-(3-Chlorophenyl)-2-thioxothiazolidin-4-one, benzimidazole carbaldehydeNaOH/EtOH, 80°C, 4h70–80

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate imine formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6h) and improves regioselectivity .
  • Workup protocols : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure products .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the thioxo group (δ ~160–170 ppm in 13C), benzimidazole protons (δ 7.2–8.5 ppm), and chlorophenyl substituents .
  • FT-IR : Confirm thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • X-ray crystallography : Resolve tautomerism (e.g., E/Z isomerism) and hydrogen-bonding networks .

Advanced: How can computational methods resolve contradictions in tautomeric stability?

Methodological Answer:

  • DFT calculations : Compare Gibbs free energy of E vs. Z isomers to predict dominant tautomers .
  • Molecular docking : Correlate tautomer stability with binding affinity to biological targets (e.g., kinases) .
  • In situ crystallography : Monitor tautomerization in real-time using variable-temperature XRD .

Basic: What biological activities are reported for this compound?

Methodological Answer:

  • Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thioxo-thiazolidinone interactions with bacterial enzymes .
  • Anticancer : IC₅₀ = 12–25 µM in HepG2 cells via apoptosis induction and ROS generation .

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